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Core Science & Biosynthesis

Foundational

3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide chemical structure

An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide Introduction: The Significance of the Sulfonamide Scaffold The sulfonamide functional group (-SO₂NH...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Its discovery heralded the dawn of the antibiotic age with the development of sulfa drugs, which act by mimicking p-aminobenzoic acid (PABA) to inhibit bacterial folic acid synthesis.[1] Beyond their antibacterial prowess, sulfonamides are integral pharmacophores in drugs targeting a wide array of physiological processes. They are found in diuretics, hypoglycemics, antivirals, and potent enzyme inhibitors, particularly of carbonic anhydrases.[2] This guide focuses on the chemical structure, proposed synthesis, and potential research applications of a specific, nuanced molecule within this class: 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide . While not a widely commercialized compound, its structure presents an intriguing scaffold for drug discovery, combining the key features of an aromatic amine and a substituted sulfonamide. This document provides a comprehensive, technically-grounded framework for its synthesis and characterization, aimed at researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structure of 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide is defined by a benzene ring substituted with an amino group at position 3, a methyl group at position 5, and an N-ethylsulfonamide group at position 1. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing sulfonamide moiety dictates its chemical reactivity and potential biological interactions.

PropertyPredicted Value / Description
IUPAC Name 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide
Molecular Formula C₉H₁₄N₂O₂S
Molecular Weight 214.29 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be soluble in polar organic solvents (e.g., acetone, ethanol, DMSO) and slightly soluble in water.
Melting Point Estimated to be in the range of 150-180 °C, similar to related isomers.
pKa The amino group imparts basicity, while the sulfonamide proton is weakly acidic.

Proposed Synthetic Pathway: A Detailed Protocol

The synthesis of sulfonamides is a well-established process in organic chemistry, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] The following multi-step pathway is a robust and logical approach to synthesize 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide from a commercially available starting material, 3-methylaniline (m-toluidine).

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection A 3-Methylaniline (m-Toluidine) B N-(3-methylphenyl)acetamide A->B Acetic Anhydride Pyridine C 4-Acetamido-2-methylbenzene-1-sulfonyl chloride B->C Chlorosulfonic Acid (ClSO3H) 0-5 °C D N-(4-(N-ethylsulfamoyl)-2-methylphenyl)acetamide C->D Ethylamine (EtNH2) Base (e.g., Pyridine) E 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide D->E Acid Hydrolysis (e.g., aq. HCl, heat)

A proposed four-step synthetic workflow for the target compound.
Experimental Protocols

Step 1: Acetylation (Protection) of 3-Methylaniline

  • Rationale: The amino group of the starting material is highly reactive and would interfere with the subsequent chlorosulfonation step. Acetylation protects the amine as an amide, which is less reactive and an ortho-, para-director, guiding the bulky sulfonyl chloride group to the desired position.

  • Protocol:

    • To a stirred solution of 3-methylaniline (1.0 eq.) in pyridine (2-3 volumes) in a round-bottom flask cooled in an ice bath (0-5 °C), add acetic anhydride (1.1 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid, N-(3-methylphenyl)acetamide, by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: Chlorosulfonation of N-(3-methylphenyl)acetamide

  • Rationale: This is the key step to introduce the sulfonyl chloride functionality onto the aromatic ring. Chlorosulfonic acid is a powerful and common reagent for this transformation. The reaction is highly exothermic and must be performed at low temperatures.[2]

  • Protocol:

    • In a three-necked flask equipped with a dropping funnel and a gas trap, place chlorosulfonic acid (5.0 eq.) and cool to 0 °C in an ice-salt bath.

    • Add the dried N-(3-methylphenyl)acetamide from Step 1 in small portions over 1 hour, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The product, 4-Acetamido-2-methylbenzene-1-sulfonyl chloride, will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with ice-cold water, and dry in a desiccator over P₂O₅.

Step 3: Formation of the N-Ethylsulfonamide

  • Rationale: The highly electrophilic sulfonyl chloride readily reacts with a nucleophilic amine, such as ethylamine, to form the stable sulfonamide bond. A base is required to neutralize the HCl byproduct.[6]

  • Protocol:

    • Dissolve the sulfonyl chloride from Step 2 (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add ethylamine (2.0 eq., often as a solution in THF or as a condensed gas) dropwise, followed by the slow addition of a base like triethylamine or pyridine (1.5 eq.).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, wash the mixture with dilute HCl to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected product, N-(4-(N-ethylsulfamoyl)-2-methylphenyl)acetamide.

Step 4: Hydrolysis (Deprotection) of the Amide

  • Rationale: The final step involves the removal of the acetyl protecting group to reveal the free amino group of the target molecule. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.

  • Protocol:

    • Suspend the product from Step 3 in a mixture of ethanol and 6M hydrochloric acid.

    • Heat the mixture to reflux (approximately 80-90 °C) for 4-8 hours, until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., 10% NaOH solution) until the pH is approximately 8-9.

    • The target compound, 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide, may precipitate out of the solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the final compound using column chromatography or recrystallization.

Potential Applications and Research Directions

The structural motifs within 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide suggest several avenues for investigation in drug discovery and medicinal chemistry.

  • Antibacterial Agents: As a sulfonamide, its primary potential lies in its evaluation as an antibacterial agent. It could be tested for its ability to inhibit dihydropteroate synthase, the key enzyme in the bacterial folate pathway.[1][7]

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group and a potent inhibitor of carbonic anhydrases (CAs).[1] Different CA isozymes are implicated in diseases such as glaucoma, edema, and some cancers. This molecule could be screened against a panel of CA isozymes to determine its inhibitory profile.

  • Kinase Inhibitors: The aminobenzene scaffold is present in numerous kinase inhibitors used in oncology. The specific substitution pattern could be explored for its potential to bind to the ATP-binding pocket of various kinases.

  • Building Block for Further Synthesis: This compound serves as a versatile intermediate. The aromatic amine can be readily diazotized for the synthesis of azo dyes or used in coupling reactions to build more complex molecular architectures.[8]

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (Bacterial Enzyme) PABA->DHPS Substrate Sulfonamide Sulfonamide Drug (Structural Mimic) Sulfonamide->DHPS Competitive Inhibition DHF Dihydropteroate (Folate Precursor) DHPS->DHF Catalyzes NoFolate Folic Acid Synthesis Blocked DHF->NoFolate Leads to

General mechanism of action for sulfonamide antibacterial drugs.

Conclusion

3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide represents a molecule of significant potential for chemical and pharmaceutical research. While not a commonplace reagent, its synthesis is achievable through well-established organic chemistry principles. This guide provides a comprehensive and technically sound framework, from a proposed synthetic route with detailed protocols to an exploration of its potential applications. By leveraging the proven versatility of the sulfonamide scaffold, this compound serves as an excellent candidate for screening libraries and as a foundational building block for the development of novel therapeutic agents.

References

  • Aminobenzenesulfonamide - Uses and synthesis methods. (2025). ChemBK. [Link]

  • Ismailov, V. M., Nagiev, F. N., & Yusubov, N. N. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. Russian Journal of Organic Chemistry, 49(6), 933.
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie.
  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2025). ResearchGate. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • De Luca, L., & Giacomelli, G. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation. The Journal of Organic Chemistry, 73(10), 3967–3969.
  • Williams, J. M. J., et al. (2009). N-Alkylation of Amines and Sulfonamides. Journal of the American Chemical Society, 131(5), 1766-1774.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-210.
  • ChemInform Abstract: Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. (2013). ResearchGate. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). University of Michigan.
  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. (2016). PubMed. [Link]

  • Bowser, J. R., et al. (2012). Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • TiCl4-Mediated Direct N-Alkylation of Sulfonamides with Inactive Ethers. (n.d.). Thieme.
  • Multistep synthesis of 3-amino-5-chloro benzene sulfonic acid Show of mechanism. (2022). Chegg. [Link]

  • Process for the preparation of aminobenzenesulfonic acids. (1993).
  • PREPARATION OF METHANESULFONYL CYANIDE. (n.d.). Organic Syntheses. [Link]

  • The Chemical Synthesis of Sulfonamides: The Role of 3-Amino-5-methylisoxazole. (2026). Dalton Pharma Services. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (2018).

Sources

Exploratory

3-amino-N-ethyl-5-methylbenzene-1-sulfonamide SDS safety data sheet

Technical Monograph: 3-amino-N-ethyl-5-methylbenzene-1-sulfonamide Document Type: Technical Safety & Handling Guide (SAR-Derived) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-amino-N-ethyl-5-methylbenzene-1-sulfonamide Document Type: Technical Safety & Handling Guide (SAR-Derived) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Professionals.[1]

Executive Summary

This guide provides a comprehensive technical analysis of 3-amino-N-ethyl-5-methylbenzene-1-sulfonamide , a specialized aniline-sulfonamide intermediate likely utilized in the synthesis of pharmaceuticals (e.g., diuretics, carbonic anhydrase inhibitors) or high-performance agrochemicals.[1]

Note on Data Origin: As a specialized research intermediate, specific toxicological datasets for this exact isomer may be proprietary. The protocols below are constructed using Structure-Activity Relationship (SAR) analysis based on the closest structural analogs (e.g., N-ethyl-3-aminobenzenesulfonamide and 3-amino-4-methylbenzenesulfonamide).

Part 1: Chemical Identity & Structural Analysis

1.1 Nomenclature & Identification

  • IUPAC Name: 3-amino-N-ethyl-5-methylbenzene-1-sulfonamide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 214.28 g/mol

  • Structural Class: Substituted Benzenesulfonamide / Aniline Derivative

  • SMILES (Predicted): CCNS(=O)(=O)C1=CC(C)=CC(N)=C1[1]

1.2 Physicochemical Properties (Predicted)

Property Value (Predicted) Context
Physical State Solid (Crystalline Powder) Likely off-white to pale beige due to amine oxidation.[1]
Melting Point 95°C – 105°C Based on methylated sulfonamide analogs.
Solubility DMSO, Methanol, Ethyl Acetate Low solubility in water; lipophilic nature of ethyl/methyl groups.
pKa (Sulfonamide) ~10.0 Weakly acidic proton on sulfonamide nitrogen.
pKa (Aniline) ~4.0 Weakly basic amine; forms salts with strong acids.

| LogP | ~1.2 – 1.5 | Moderate lipophilicity; potential for membrane permeability. |

Part 2: Toxicology & Hazard Assessment (GHS)

2.1 Hazard Classification (GHS) Based on the functional groups (primary aromatic amine and secondary sulfonamide), the compound is classified as Warning .

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][2][3]

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1][3]

  • Skin Sensitization: Category 1 (H317) [Precautionary assignment due to sulfonamide moiety][1]

2.2 Mechanistic Toxicology

  • Aniline Toxicity: The free amino group at position 3 presents a risk of methemoglobinemia if absorbed in high quantities, though the sulfonamide electron-withdrawing group mitigates this compared to pure aniline.

  • Sulfonamide Sensitivity: The

    
     moiety is a structural alert for delayed hypersensitivity reactions (SJS/TEN), although this is rare in industrial handling compared to systemic ingestion.[1]
    

2.3 Signal Pathway: Sensitization Mechanism The following diagram illustrates the potential haptenization pathway common to aniline-sulfonamides.

SensitizationPathway Compound Parent Compound (3-amino-N-ethyl...) Metabolism Metabolic Activation (CYP450 / N-acetylation) Compound->Metabolism Skin Absorption ReactiveInt Reactive Intermediate (Hydroxylamine/Nitroso) Metabolism->ReactiveInt Oxidation ProteinBinding Haptenization (Covalent binding to skin proteins) ReactiveInt->ProteinBinding Nucleophilic Attack ImmuneResp T-Cell Mediated Immune Response ProteinBinding->ImmuneResp Sensitization

Figure 1: Potential mechanism of skin sensitization via metabolic activation of the aromatic amine group.[1]

Part 3: Operational Handling & Storage

3.1 Engineering Controls

  • Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or Powder Containment Enclosure .

  • Atmosphere: inert gas blanket (Nitrogen/Argon) recommended for long-term storage to prevent oxidation of the aniline nitrogen (discoloration).[1]

3.2 Personal Protective Equipment (PPE) Matrix

Protection ZoneSpecificationRationale
Respiratory N95 / P2 Particulate Respirator Prevents inhalation of fine dusts which may cause respiratory irritation (H335).[1]
Hand Protection Nitrile Rubber (min 0.11mm) Latex is permeable to many anilines. Double-gloving recommended for solutions.[1]
Eye Protection Chemical Safety Goggles Tightly fitting goggles required; face shield if handling large liquid volumes.
Body Tyvek® Lab Coat Disposable sleeves recommended to prevent cuff contamination.

3.3 Storage Compatibility

  • Keep Away From: Strong Oxidizers (e.g., permanganates, peroxides), Acid Chlorides, and Anhydrides.

  • Conditions: Store at 2°C – 8°C (Refrigerated) in amber glass to minimize light degradation.

Part 4: Emergency Response Protocols

4.1 Spill Cleanup Workflow In the event of a solid spill, do not dry sweep. Use the wet-method to prevent aerosolization.[1][4]

  • Evacuate: Clear immediate area of non-essential personnel.

  • PPE Up: Don full PPE (Goggles, Nitrile Gloves, Respirator).

  • Contain: Cover spill with damp absorbent pads or sand.

  • Neutralize: Wash area with a dilute surfactant/soap solution.

  • Disposal: Collect in a dedicated "Organic Solid Waste" container.

4.2 First Aid Decision Tree

FirstAid Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale SkinAction Wash with Soap/Water (15 mins) Remove Clothing Skin->SkinAction EyeAction Rinse with Water (15 mins) Lift Eyelids Eye->EyeAction InhaleAction Move to Fresh Air Support Breathing Inhale->InhaleAction Medical Seek Medical Attention (Show SDS) SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Figure 2: Immediate response workflow for acute exposure.

Part 5: Synthesis & Application Context

5.1 Synthetic Utility This compound acts as a "Lego block" in medicinal chemistry. The amino group (-NH2) is a nucleophile ready for:

  • Amide coupling: Reaction with carboxylic acids to extend the carbon skeleton.

  • Sandmeyer Reaction: Conversion to halides or nitriles.

  • Sulfonylurea formation: Reaction with isocyanates (common in anti-diabetic drug synthesis).

5.2 Degradation Products Under thermal decomposition (fire conditions), this compound releases:

  • Carbon Oxides (

    
    )[1][4]
    
  • Nitrogen Oxides (

    
    ) — Toxic inhalation hazard[1][4]
    
  • Sulfur Oxides (

    
    ) — Respiratory irritant[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66858, 3-((Ethylphenylamino)methyl)benzenesulfonic acid (Analog Reference).[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Benzenesulfonamide, 3-amino- (CAS 98-18-0).[1] Used for class-based toxicity extrapolation.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link][1]

Sources

Foundational

3-amino-5-methylbenzene sulfonamide synonyms and IUPAC names

The following technical guide details the chemical identity, synthesis, and applications of 3-amino-5-methylbenzenesulfonamide , with a critical focus on disambiguating it from its commercially prevalent isomers. CAS Reg...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 3-amino-5-methylbenzenesulfonamide , with a critical focus on disambiguating it from its commercially prevalent isomers.

CAS Registry Number: 1017448-52-0 Chemical Class: Substituted Benzenesulfonamide / Aniline Derivative[1][2][3][4]

Executive Summary & Critical Disambiguation

3-Amino-5-methylbenzenesulfonamide is a specialized aromatic building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of sulfonamide-based carbonic anhydrase inhibitors.[3][5]

CRITICAL WARNING: Researchers frequently confuse this compound with its structural isomer, 5-amino-2-methylbenzenesulfonamide (CAS 6973-09-7), which is a key intermediate in the synthesis of the tyrosine kinase inhibitor Pazopanib .[3]

FeatureTarget Compound Common Isomer (Pazopanib Int.)
Name 3-Amino-5-methylbenzenesulfonamide 5-Amino-2-methylbenzenesulfonamide
CAS RN 1017448-52-0 6973-09-7
Substitution 1,3,5 (Meta-substituted)1,2,5 (Ortho/Para mixed)
Structure Sulfonamide (1), Amino (3), Methyl (5)Sulfonamide (1), Methyl (2), Amino (5)
Primary Use Research Scaffold, Library SynthesisIndustrial Drug Manufacturing

Nomenclature & Chemical Identity

IUPAC Name

3-Amino-5-methylbenzene-1-sulfonamide [1][2][3][4][5]

Synonyms
  • 3-Amino-5-methylbenzenesulfonamide[1][2][3][4][5][6][7]

  • 3-Amino-m-toluenesulfonamide (Note: m-toluene implies methyl is meta to the reference group, but this name is ambiguous without numbering).[3][5]

  • Benzenesulfonamide, 3-amino-5-methyl-[1][2][3][4][5][6][7]

Chemical Identifiers[3][5][8][9][10][11][12][13]
  • SMILES: Cc1cc(cc(c1)S(=O)(=O)N)N

  • InChI: InChI=1S/C7H10N2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)

  • Molecular Formula:

    
    [8][9]
    
  • Molecular Weight: 186.23 g/mol [5]

Structural Analysis & Properties

The compound features a benzene ring substituted at the 1, 3, and 5 positions. This "meta-substitution" pattern is thermodynamically more difficult to access than ortho/para patterns (like the 1,2,5-isomer) because standard electrophilic aromatic substitutions (EAS) direct ortho/para.[3]

  • Electronic Character: The sulfonamide group (

    
    ) is strongly electron-withdrawing (meta-directing).[3][5] The amino (
    
    
    
    ) and methyl (
    
    
    ) groups are electron-donating (ortho/para-directing).[3][5]
  • pKa: The sulfonamide proton typically has a pKa

    
    , while the aniline nitrogen has a pKa 
    
    
    
    (conjugate acid).

Synthesis Methodologies

Because direct sulfonation of 3-aminotoluene yields the 1,2,4 or 1,2,5 isomers (ortho/para direction), the synthesis of the 1,3,5-isomer requires an indirect route, typically utilizing a Sandmeyer-type chlorosulfonation of a nitro-precursor.[3]

Protocol: Modified Sandmeyer Route (Proposed)

This pathway ensures the 1,3,5-substitution pattern is established early using nitro groups as placeholders.

Step 1: Diazotization & Meerwein Sulfonation [5]
  • Precursor: 3-Amino-5-nitrotoluene (CAS 57077-94-6).[3]

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Sulfur Dioxide (
    
    
    ), Copper(II) Chloride (
    
    
    ).
  • Mechanism: The amino group is converted to a diazonium salt, which then undergoes radical decomposition in the presence of

    
     and copper catalyst to form the sulfonyl chloride.
    
Step 2: Amidation
  • Reagents: Aqueous Ammonia (

    
    ) or Ammonia gas in THF.
    
  • Reaction: Nucleophilic acyl substitution at the sulfur atom.

Step 3: Nitro Reduction
  • Reagents: Hydrogen (

    
    ) with Pd/C catalyst, or Iron (
    
    
    
    ) / Ammonium Chloride (
    
    
    ).
  • Reaction: Selective reduction of the nitro group to the amine.

Synthesis Start 3-Amino-5-nitrotoluene (Precursor) Diazo Diazonium Salt Intermediate Start->Diazo NaNO2, HCl 0°C SulfonylCl 3-Nitro-5-methyl- benzenesulfonyl chloride Diazo->SulfonylCl SO2, CuCl2 (Meerwein) SulfonamideNitro 3-Nitro-5-methyl- benzenesulfonamide SulfonylCl->SulfonamideNitro NH3 (aq/THF) Final 3-Amino-5-methyl- benzenesulfonamide (Target) SulfonamideNitro->Final H2, Pd/C or Fe/HCl

Caption: Retrosynthetic logic for accessing the meta-substituted 1,3,5-isomer via Meerwein sulfonation.

Applications in Drug Discovery[3][10][16]

Fragment-Based Drug Discovery (FBDD)

The compound serves as a "privileged scaffold" because it contains two distinct hydrogen-bonding motifs (sulfonamide and amine) rigidly separated by a phenyl ring.[3][5]

  • Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group (

    
    ) acts as a zinc-binding group (ZBG) in the active site of CA metalloenzymes.[3]
    
  • Selectivity Tuning: The methyl group at position 5 provides a hydrophobic handle that can probe the lipophilic pockets of the enzyme, potentially improving selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).

Combinatorial Library Synthesis

The free amino group at position 3 is a versatile handle for derivatization:

  • Amide Coupling: Reaction with carboxylic acids to extend the scaffold.

  • Urea/Thiourea Formation: Reaction with isocyanates.[3]

  • Sulfonylation: Creating bis-sulfonamides.[3][5]

Safety & Handling (SDS Highlights)

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation (browning) over time.

References

  • PubChem. (2025).[3][10] 3-amino-5-methylbenzene-1-sulfonamide (Compound).[1][2][3][4][6][7] National Library of Medicine.[3] [Link][8]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[3] [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Synthesis of a Key Sulfonamide Building Block

An Application Note for the Synthesis of 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide For Researchers, Scientists, and Drug Development Professionals Sulfonamides are a cornerstone of modern medicinal chemistry, renowne...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities, including antibacterial, diuretic, and anticancer properties.[1] The strategic synthesis of novel sulfonamide scaffolds is therefore of paramount importance in drug discovery and development. This application note provides a detailed, three-step protocol for the synthesis of 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide, a valuable intermediate for the elaboration of more complex molecular architectures.

The presented methodology is designed to be robust and reproducible, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This ensures that researchers can confidently replicate and, where necessary, adapt this synthesis for their specific research needs. The synthesis proceeds via the chlorosulfonylation of m-nitrotoluene, followed by amidation with ethylamine and concluding with the selective reduction of the nitro group.

Overall Synthetic Pathway

The synthesis of 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide is accomplished through a three-stage process, commencing with the electrophilic aromatic substitution on 3-nitrotoluene, followed by nucleophilic substitution to form the sulfonamide, and culminating in a chemoselective reduction.

Synthesis_Workflow Start 3-Nitrotoluene Step1_Intermediate 5-Methyl-3-nitrobenzene- 1-sulfonyl chloride Start->Step1_Intermediate Chlorosulfonic Acid (Chlorosulfonylation) Step2_Intermediate N-Ethyl-3-methyl- 5-nitrobenzenesulfonamide Step1_Intermediate->Step2_Intermediate Ethylamine (Amination) Final_Product 3-Amino-N-ethyl-5-methylbenzene- 1-sulfonamide Step2_Intermediate->Final_Product Fe / HCl (Nitro Reduction)

Sources

Application

Application Notes & Protocols: Leveraging 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide in Fragment-Based Drug Design

Abstract Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2][3] By start...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2][3] By starting with small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[4][5] This guide provides a detailed framework for utilizing a specific sulfonamide-containing fragment, 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide, as a starting point in an FBDD campaign. We will detail the strategic rationale, experimental workflows, and step-by-step protocols for fragment validation, primary and orthogonal screening, and hit-to-lead evolution strategies. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for advancing fragment hits into viable lead candidates.

Introduction: The Rationale for FBDD and the Potential of a Sulfonamide Fragment

The core principle of FBDD is to identify low-complexity fragments (typically < 300 Da) that bind with low affinity (μM to mM range) to a biological target.[6][7] These initial "hits," though weak, are highly ligand-efficient, meaning they form high-quality interactions per atom.[8] Structural biology techniques, primarily X-ray crystallography and NMR spectroscopy, are then used to visualize these interactions, providing a precise roadmap for optimizing the fragment into a potent, high-affinity lead.[9][10] This approach has successfully delivered multiple FDA-approved drugs, including Vemurafenib and Venetoclax, validating its efficacy.[3][6][11]

Case Study Fragment: 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide

For the protocols outlined in this document, we will use 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide as our exemplar fragment. This molecule serves as an excellent starting point due to its distinct chemical features, which offer multiple avenues for optimization.

Caption: Chemical Structure of the Exemplar Fragment.

Key Structural Features and Their Significance:

  • Aromatic Ring: Provides a rigid scaffold that can engage in hydrophobic or π-stacking interactions within a protein binding pocket. The methyl group offers a subtle hydrophobic feature and a potential vector for growth.

  • Sulfonamide Moiety (-SO₂NH-): A critical pharmacophore. The oxygen atoms are strong hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. This functionality is common in many approved drugs.

  • Primary Amino Group (-NH₂): A versatile functional handle. It acts as a hydrogen bond donor and a basic center, and it serves as a prime reaction site for synthetic elaboration ("fragment growing").

  • N-ethyl Group: Provides a simple hydrophobic contact and a vector for exploring adjacent pockets.

Compliance with the "Rule of Three"

A well-designed fragment library is fundamental to FBDD success.[12] Fragments are typically selected based on the "Rule of Three," which helps ensure they have favorable properties for screening and optimization.[13][14]

Property"Rule of Three" Guideline3-Amino-N-ethyl-5-methylbenzene-1-sulfonamideStatus
Molecular Weight (MW) < 300 Da~228.3 g/mol Compliant
cLogP < 3~1.5 (Estimated)Compliant
Hydrogen Bond Donors ≤ 32 (from -NH₂ and -SO₂NH-)Compliant
Hydrogen Bond Acceptors ≤ 33 (from -NH₂ and -SO₂O)Compliant
Rotatable Bonds ≤ 33Compliant

Table 1: Physicochemical properties of the exemplar fragment against the "Rule of Three" guidelines.

The FBDD Experimental Workflow: A Self-Validating Cascade

A successful FBDD campaign relies on a cascade of integrated biophysical techniques to identify hits, eliminate false positives, and characterize the binding interaction.[15] No single technique is sufficient; using orthogonal methods is crucial for building confidence in a fragment hit before committing resources to medicinal chemistry.[4]

FBDD_Workflow lib Fragment Library (incl. Exemplar Fragment) qc Quality Control (Purity, Solubility, Aggregation) lib->qc 1. Preparation primary Primary Screen (e.g., SPR, TSA) qc->primary 2. Screening hit Putative Hit primary->hit Binding Signal? no_hit No Hit hit->no_hit No secondary Orthogonal Screen (e.g., NMR) hit->secondary Yes valid_hit Validated Hit secondary->valid_hit Orthogonal Confirmation? false_pos False Positive valid_hit->false_pos No characterize Biophysical Characterization (ITC, X-ray Crystallography) valid_hit->characterize Yes structure Structure Obtained characterize->structure Binding Mode & Affinity? no_structure No Structure structure->no_structure No sbd Structure-Based Design (Growing, Linking, Merging) structure->sbd Yes lead_opt Lead Optimization sbd->lead_opt 3. Evolution Hit_To_Lead cluster_0 Fragment Growing cluster_1 Fragment Linking start_grow Validated Hit (e.g., Exemplar Fragment) grow_vector Identify Vector (e.g., Amino Group) start_grow->grow_vector Analyze Structure add_moiety Synthesize Analogs with new functional groups grow_vector->add_moiety Explore Pocket lead_compound Potent Lead Compound add_moiety->lead_compound start_link Two Hits in Adjacent Pockets design_linker Design Linker (Optimal length & geometry) start_link->design_linker Analyze Structures synthesize_linked Synthesize Linked Molecule design_linker->synthesize_linked synthesize_linked->lead_compound validated_hit Validated & Characterized Hit validated_hit->start_grow validated_hit->start_link

Sources

Method

Application Note: High-Efficiency Reductive Amination Protocols for N-Ethyl Sulfonamide Synthesis

Executive Summary The synthesis of N-ethyl sulfonamide derivatives ( ) presents a distinct challenge in medicinal chemistry. Unlike aliphatic amines, primary sulfonamides ( ) possess significantly reduced nucleophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-ethyl sulfonamide derivatives (


) presents a distinct challenge in medicinal chemistry. Unlike aliphatic amines, primary sulfonamides (

) possess significantly reduced nucleophilicity (

) due to the strong electron-withdrawing nature of the sulfonyl group. Consequently, standard reductive amination protocols (e.g., aldehyde + amine + reducing agent at pH 5–6) often fail to generate the requisite N-sulfonyl imine intermediate, resulting in low conversion or recovery of starting material.

This Application Note details two field-proven protocols designed to overcome this activation energy barrier. We prioritize a Titanium(IV) Isopropoxide-mediated protocol as the "Gold Standard" for difficult substrates, alongside a modified Sodium Triacetoxyborohydride (STAB) method for less sterically hindered systems.

Strategic Analysis & Mechanism

The Nucleophilicity Challenge

Direct alkylation of sulfonamides with ethyl halides (


) often requires strong bases (

,

) and suffers from over-alkylation (formation of N,N-diethyl species). Reductive amination offers a mono-selective alternative, but the initial condensation between the sulfonamide and acetaldehyde is thermodynamically unfavorable.
The Solution: Lewis Acid Activation

To drive the reaction, we utilize Titanium(IV) isopropoxide (


).[1] It serves a dual function:
  • Lewis Acid Activation: Coordinates with the acetaldehyde oxygen, increasing electrophilicity.

  • Water Scavenging: Hydrolyzes to

    
    , irreversibly removing water produced during condensation, thereby driving the equilibrium toward the N-sulfonyl imine.
    
Reaction Pathway Visualization

G Start Sulfonamide (R-SO2-NH2) Intermediate N-Sulfonyl Imine (Transient Species) Start->Intermediate Condensation Reagent Acetaldehyde (CH3CHO) Reagent->Intermediate LewisAcid Ti(OiPr)4 (Lewis Acid & Scavenger) LewisAcid->Intermediate Activates & Dehydrates Product N-Ethyl Sulfonamide (R-SO2-NH-Et) Intermediate->Product Hydride Transfer Reductant Reduction Step (NaBH4) Reductant->Product

Figure 1: Mechanistic pathway for Ti-mediated reductive amination. The Lewis acid is critical for overcoming the poor nucleophilicity of the sulfonamide.

Experimental Protocols

Protocol A: Titanium(IV) Isopropoxide Mediated Method (Recommended)

Best for: Sterically hindered sulfonamides, electron-deficient substrates, or when high conversion is critical.

Reagents:

  • Primary Sulfonamide (1.0 equiv)

  • Acetaldehyde (2.0 – 3.0 equiv) Note: Handle cold due to volatility.

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF or Dichloromethane (DCM)

Workflow:

  • Complexation: In a flame-dried flask under nitrogen, dissolve the sulfonamide in anhydrous THF (0.2 M).

  • Addition: Add

    
     via syringe. The solution may turn slightly yellow.
    
  • Imine Formation: Add acetaldehyde slowly. Crucial: Since acetaldehyde boils at 20.2°C, cool the mixture to 0°C during addition, then allow it to warm to room temperature. Stir for 6–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. You may see the imine peak, but often it hydrolyzes on the column. Disappearance of starting material is the key indicator.

  • Reduction: Cool the reaction mixture to 0°C. Add

    
     (solid) in portions. Caution: Hydrogen gas evolution.
    
  • Workup (The "Titanium Crash"):

    • Quench with water (1 mL per mmol Ti). A thick white precipitate (

      
      ) will form.
      
    • Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove titanium salts.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.[2]
      
Protocol B: Acid-Catalyzed Sodium Triacetoxyborohydride (STAB)

Best for: Simple, unhindered sulfonamides where Ti-waste is undesirable.

Reagents:

  • Primary Sulfonamide (1.0 equiv)

  • Acetaldehyde (3.0 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (2.0 equiv)
    
  • Acetic Acid (AcOH) (1.0 – 2.0 equiv) or Trifluoroacetic acid (TFA) (catalytic)

  • Solvent: 1,2-Dichloroethane (DCM is a viable alternative)[3]

Workflow:

  • Mixing: Dissolve sulfonamide in DCE. Add Acetaldehyde.

  • Acidification: Add Acetic Acid. The pH must be acidic to promote iminium formation, unlike standard amine reductive aminations.

  • Reduction: Add

    
     in one portion. Stir at room temperature for 16–24 hours.
    
  • Quench: Quench with saturated

    
     (aqueous).
    
  • Extraction: Extract with DCM.

Data Summary & Method Comparison

FeatureProtocol A: Ti-MediatedProtocol B: STAB + AcidDirect Alkylation (Et-I)
Reaction Type Reductive AminationReductive AminationNucleophilic Substitution
Yield (Typical) 85 – 95% 50 – 70%40 – 60%
Selectivity 100% Mono-ethyl>90% Mono-ethylRisk of Di-ethylation
Substrate Scope Broad (tolerates sterics)Limited (unhindered only)Broad
Purification Filtration (Celite) + FlashAqueous Workup + FlashDifficult separation
Moisture Sensitivity High (Requires dry solvent)ModerateModerate

Critical Troubleshooting & Optimization

Handling Acetaldehyde

Acetaldehyde is the "Achilles' heel" of this synthesis due to its volatility.

  • Technique: Store acetaldehyde at 4°C. When dispensing, use a chilled syringe or weigh it directly into a pre-tared flask containing cold solvent.

  • Alternative: If handling free acetaldehyde is problematic, use Paraldehyde with an acid catalyst (depolymerizes in situ) or Acetaldehyde diethyl acetal (requires pre-hydrolysis).

The "Titanium Emulsion"

During Protocol A workup, Titanium salts can form a gelatinous emulsion that clogs filters.

  • Fix: After adding water, allow the suspension to stir vigorously for 15 minutes. The white precipitate will "age" and become granular, making filtration through Celite significantly faster.

Decision Logic for Method Selection

DecisionTree Start Target: N-Ethyl Sulfonamide Q1 Is the Sulfonamide Sterically Hindered? Start->Q1 MethodA Use Protocol A (Ti(OiPr)4 + NaBH4) Q1->MethodA Yes Q2 Is Metal Waste (Ti) a concern? Q1->Q2 No Q2->MethodA No (Yield is priority) MethodB Use Protocol B (STAB + AcOH) Q2->MethodB Yes

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (The foundational text for STAB protocols).

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. (Establishes the Ti-mediated mechanism).

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Detailed protocol for electron-deficient amines).

  • Moghaddam, F. M., et al. (2006). "Reductive amination of aldehydes and ketones with sodium borohydride in the presence of TiO2." Journal of the Brazilian Chemical Society. (Discusses the role of Titanium species in catalysis).

Sources

Application

Application Notes and Protocols: Preparation of Kinase Inhibitors Using Sulfonamide Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a major class of targeted therapies, with numerous drugs approved for clinical use.

The sulfonamide moiety (-SO₂NH-) is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents.[1] Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, contribute significantly to the binding affinity and selectivity of drug candidates.[2] In the context of kinase inhibitors, the sulfonamide group often forms crucial interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitory activity.[3] This document provides a comprehensive guide to the preparation of kinase inhibitors featuring the sulfonamide scaffold, detailing synthetic strategies, step-by-step protocols, and characterization techniques.

The Sulfonamide Scaffold: A Cornerstone in Kinase Inhibitor Design

The prevalence of the sulfonamide group in kinase inhibitors can be attributed to several key factors:

  • Hydrogen Bonding Capabilities: The sulfonamide group can participate in multiple hydrogen bond interactions, mimicking the interactions of the phosphate groups of ATP with the kinase. The nitrogen atom can act as a hydrogen bond donor, while the two oxygen atoms act as hydrogen bond acceptors.[2]

  • Structural Rigidity and Versatility: The tetrahedral geometry of the sulfur atom provides a rigid anchor for orienting substituents, while the ability to substitute on both the sulfonyl and amine moieties allows for fine-tuning of steric and electronic properties to optimize binding and pharmacokinetic profiles.[4]

  • Metabolic Stability: The sulfonamide bond is generally stable to metabolic degradation, contributing to improved in vivo half-life of drug candidates.[5]

  • Synthetic Accessibility: A wide variety of synthetic methods are available for the preparation of sulfonamides, allowing for the facile generation of diverse chemical libraries for screening and optimization.[6]

Signaling Pathway Inhibition: A Conceptual Overview

Sulfonamide-based inhibitors typically function by competing with ATP for binding to the kinase active site. By occupying this site, they block the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes aberrant cell behavior.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylates Cell Proliferation / Survival Cell Proliferation / Survival Downstream Signaling Proteins->Cell Proliferation / Survival Promotes Sulfonamide Kinase Inhibitor Sulfonamide Kinase Inhibitor Sulfonamide Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Blocks ATP binding ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Binds to active site caption Conceptual Diagram of Kinase Inhibition

Caption: Conceptual Diagram of Kinase Inhibition.

Synthetic Strategies for Sulfonamide Scaffolds

The synthesis of sulfonamide-based kinase inhibitors generally involves the formation of the key sulfonamide bond. Several robust and versatile methods have been developed for this purpose.

Classical Approach: Reaction of Sulfonyl Chlorides with Amines

The most common and well-established method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[7] This method is widely applicable and generally proceeds with high yields.

G Aryl/Alkyl-SO2Cl Sulfonyl Chloride Product Sulfonamide Aryl/Alkyl-SO2Cl->Product R1-NH-R2 Primary or Secondary Amine R1-NH-R2->Product Base Base (e.g., Pyridine, TEA) Base->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Amino Sulfonamides

Welcome to the Technical Support Center for the purification of polar amino sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar amino sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these often-recalcitrant molecules. The inherent polarity of the amino and sulfonamide functional groups, coupled with the potential for zwitterionic character, presents unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the attainment of high-purity compounds essential for your research and development endeavors.

Section 1: Understanding the Challenge - The Physicochemical Nature of Polar Amino Sulfonamides

Polar amino sulfonamides are characterized by the presence of at least one amino group (-NH2, -NHR, -NR2) and a sulfonamide group (-SO2NHR). This combination of a basic amino group and an acidic sulfonamide moiety can lead to intramolecular hydrogen bonding and zwitterion formation, significantly increasing the compound's polarity and water solubility. Consequently, standard purification techniques often require significant optimization.

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of polar amino sulfonamides, offering explanations for the underlying causes and providing actionable solutions.

Low Recovery or No Product Elution in Reversed-Phase Chromatography

Problem: My polar amino sulfonamide is either not retained on a C18 column and elutes in the void volume, or it is irreversibly retained.

Causality: Standard reversed-phase high-performance liquid chromatography (RP-HPLC) relies on hydrophobic interactions between the analyte and the nonpolar stationary phase (like C18).[1][2] Highly polar compounds, such as amino sulfonamides, have a low affinity for these nonpolar phases and are poorly retained, especially with highly aqueous mobile phases.[3] Conversely, if the molecule has a significant nonpolar region, strong, irreversible binding can occur.

Troubleshooting Guide:

Solution Mechanism of Action Considerations & Best Practices
Employ a Polar-Embedded or Polar-Endcapped Column These columns have polar groups integrated into the stationary phase, which increases the polarity of the phase and improves retention of polar analytes through enhanced hydrophilic interactions.[3]Start with a high aqueous mobile phase (e.g., 95% water) and a shallow gradient of organic modifier (e.g., acetonitrile or methanol).
Utilize Ion-Pairing Reagents Ion-pairing agents, such as trifluoroacetic acid (TFA) for basic amino groups or triethylamine (TEA) for acidic sulfonamide groups, form a neutral ion pair with the charged analyte. This increases the overall hydrophobicity of the complex, enhancing retention on the reversed-phase column.[1]Be aware that ion-pairing reagents can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.[3] Thorough column washing is crucial.
Adjust Mobile Phase pH By adjusting the pH of the mobile phase, you can suppress the ionization of either the amino group (by increasing pH) or the sulfonamide group (by decreasing pH). This reduces the compound's polarity and can improve retention.Ensure the chosen pH is within the stable range of your column (typically pH 2-8 for silica-based columns). Using buffered mobile phases is essential for reproducible results.
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for highly polar compounds.[3] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[3][4] Water acts as the strong eluting solvent.[3]HILIC is particularly effective for compounds that elute in the void volume in reversed-phase chromatography.[4] Ensure your sample is dissolved in a solvent compatible with the HILIC mobile phase (high organic content).

Experimental Workflow: Method Development for a Novel Polar Amino Sulfonamide using RP-HPLC

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Troubleshooting & Advanced Methods Crude Crude Polar Amino Sulfonamide State Solid or Oil? Crude->State Recrystallization Attempt Recrystallization State->Recrystallization Solid ColumnChrom Column Chromatography (Silica) State->ColumnChrom Oil / Recrystallization Fails Recrystallization->ColumnChrom Fails Final Pure Compound Recrystallization->Final Success RP_HPLC Reversed-Phase HPLC ColumnChrom->RP_HPLC Poor separation on silica HILIC HILIC ColumnChrom->HILIC Compound too polar for silica RP_HPLC->HILIC Poor retention IEX Ion-Exchange Chromatography RP_HPLC->IEX Co-elution with charged impurities RP_HPLC->Final Success SFC Supercritical Fluid Chromatography HILIC->SFC Further optimization needed HILIC->Final Success IEX->Final Success SFC->Final Success

Sources

Optimization

Technical Support Center: Separation of 3-Amino-5-methylbenzenesulfonamide Regioisomers

Welcome to the Technical Support Center for the purification of sulfonamide products. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of sulfonamide products. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the separation of regioisomers, particularly focusing on 3-amino-5-methylbenzenesulfonamide and its potential isomers formed during synthesis.

Regioisomers, molecules with the same chemical formula but different spatial arrangements of functional groups on a core structure, often exhibit distinct biological and pharmacological profiles.[1] Their effective separation is therefore a critical step in drug discovery and manufacturing to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower you to overcome these separation challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns that arise when dealing with the separation of sulfonamide regioisomers.

Q1: My TLC analysis shows a single spot for my product mixture. Does this confirm the absence of regioisomers?

Not necessarily. Regioisomers can have very similar polarities, leading to identical or nearly identical retention factors (Rf) on a standard Thin-Layer Chromatography (TLC) plate.[2][3] It is crucial to test a variety of solvent systems with different polarities and compositions. Additionally, employing alternative visualization techniques, such as UV light at different wavelengths or specific staining agents, may reveal the presence of co-eluting isomers. For a more definitive analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[4][5]

Q2: I'm observing "oiling out" instead of crystallization during my attempts to purify the product. What causes this and how can I fix it?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of forming a crystalline solid.[6] This is often due to a high concentration of impurities, the melting point of the solid being lower than the solution temperature, or the use of an inappropriate solvent.[6] To resolve this, try the following:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent to decrease the concentration before allowing it to cool slowly.[6]

  • Solvent System Modification: Experiment with a different solvent or a mixture of solvents. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.[6][7]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site for crystal growth.[6]

  • Pre-purification: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[6]

Q3: Can I use mass spectrometry to differentiate between my regioisomers?

While standard mass spectrometry (MS) will show identical mass-to-charge (m/z) ratios for isomers, tandem mass spectrometry (MS/MS) can be a powerful tool for differentiation.[4][8][9] By inducing fragmentation of the protonated molecules, you can often identify unique fragmentation patterns for each regioisomer, which provides structural information and allows for their distinction.[4]

Q4: Are there any spectroscopic methods that can help me identify the different regioisomers?

Yes, several spectroscopic techniques are invaluable for identifying and differentiating sulfonamide isomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for determining the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each regioisomer.

  • Infrared (IR) Spectroscopy: While IR spectra for regioisomers can be similar, subtle differences in the fingerprint region and in the stretching frequencies of the N-H, S=O, and S-N bonds can provide clues for differentiation.[1]

Troubleshooting Separation Challenges

When standard purification techniques fail to resolve regioisomers, a more systematic and targeted approach is required. This section provides detailed troubleshooting guides for the most common and effective separation methods.

Challenge 1: Co-elution in Column Chromatography

Regioisomers of 3-amino-5-methylbenzenesulfonamide can be notoriously difficult to separate by standard normal-phase column chromatography due to their similar polarities.

Troubleshooting Workflow: Column Chromatography

G start Start: Co-eluting Isomers step1 Modify Mobile Phase Polarity (e.g., Hexane/Ethyl Acetate gradients) start->step1 step2 Add Amine Modifier (e.g., 0.1-1% Triethylamine or Diisopropylethylamine) step1->step2 If separation is still poor end_success Successful Separation step1->end_success If successful step3 Try Alternative Stationary Phases (e.g., Amino-functionalized silica, Phenyl-bonded silica) step2->step3 If co-elution persists step2->end_success If successful step4 Consider Reversed-Phase Chromatography (e.g., C18 column with Acetonitrile/Water or Methanol/Water) step3->step4 For highly polar isomers step3->end_success If successful end_fail Separation Unsuccessful step3->end_fail If all options exhausted step5 Preparative HPLC step4->step5 For difficult separations step4->end_success If successful step5->end_success

Caption: Troubleshooting workflow for separating co-eluting regioisomers by column chromatography.

In-Depth Explanation:

  • Mobile Phase Modification: The initial step is to systematically vary the polarity of the eluent. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can often resolve closely eluting spots.

  • Amine Modifiers: The basicity of the amino group in your sulfonamide can lead to tailing on silica gel. Adding a small amount of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the mobile phase can neutralize the acidic silanol groups on the silica surface, resulting in sharper peaks and potentially improved separation.[2]

  • Alternative Stationary Phases: If normal-phase silica is ineffective, consider stationary phases with different selectivities. Amino-functionalized silica can be beneficial for separating basic compounds.[2] Phenyl-bonded phases can offer different selectivity for aromatic compounds through pi-pi interactions.[10][11]

  • Reversed-Phase Chromatography: For more polar sulfonamides, reversed-phase chromatography is a powerful alternative.[4][8] Using a C18 column with a mobile phase of acetonitrile/water or methanol/water can often provide the necessary selectivity for separating regioisomers.[8]

  • Preparative HPLC: When all other column chromatography methods fail, preparative High-Performance Liquid Chromatography (HPLC) is the go-to technique.[2] It offers significantly higher resolution than standard flash chromatography.

Challenge 2: Co-crystallization of Regioisomers

It is not uncommon for regioisomers to co-crystallize, making purification by recrystallization challenging.[2]

Troubleshooting Workflow: Crystallization

G start Start: Co-crystallizing Isomers step1 Systematic Solvent Screening (Vary polarity, e.g., alcohols, esters, ketones, and their aqueous mixtures) start->step1 step2 Fractional Crystallization step1->step2 If single solvent is ineffective end_success Pure Isomer Crystals step1->end_success If successful step3 Melt Crystallization step2->step3 If fractional crystallization fails step2->end_success If successful step4 Derivative Formation & Crystallization step3->step4 As an alternative approach step3->end_success If successful end_fail Co-crystallization Persists step3->end_fail If all options exhausted step4->end_success If successful

Caption: Troubleshooting workflow for separating co-crystallizing regioisomers.

In-Depth Explanation:

  • Systematic Solvent Screening: The solubility of each regioisomer can vary significantly in different solvents. A systematic screening of a wide range of solvents with varying polarities is the first step. Consider alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and their mixtures with water.[6][7]

  • Fractional Crystallization: This technique relies on the slight differences in solubility between the isomers. The crude mixture is dissolved in a minimum amount of hot solvent and allowed to cool slowly. The less soluble isomer will crystallize out first. The mother liquor can then be concentrated and cooled further to crystallize the more soluble isomer. This process may need to be repeated several times to achieve high purity.

  • Melt Crystallization: This method is useful when suitable solvents for recrystallization cannot be found. The crude solid is melted and then slowly cooled. The isomer with the higher melting point will solidify first, allowing for its separation from the molten, enriched mother liquor containing the other isomer.[12]

  • Derivative Formation: If direct crystallization of the regioisomers is unsuccessful, consider forming a derivative. For example, reacting the amino group with a chiral resolving agent can form diastereomers, which often have significantly different physical properties and are more easily separated by crystallization. The desired isomer can then be recovered by cleaving the derivative.

Detailed Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC for Regioisomer Separation

This protocol outlines a general procedure for separating 3-amino-5-methylbenzenesulfonamide regioisomers using preparative HPLC.

Materials:

  • Crude product mixture containing regioisomers

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid (optional mobile phase modifier)

  • Preparative C18 HPLC column

  • Preparative HPLC system with a fraction collector

  • Rotary evaporator

Procedure:

  • Analytical Method Development:

    • Develop an analytical scale HPLC method first to determine the optimal mobile phase composition for separating the regioisomers.

    • Start with a gradient of 5-95% acetonitrile in water over 20-30 minutes.

    • If necessary, add a small amount (0.1%) of TFA or formic acid to the mobile phase to improve peak shape.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent (e.g., methanol, DMSO).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run the preparative HPLC using the optimized gradient from the analytical method development.

    • Monitor the separation using a UV detector at an appropriate wavelength.

  • Fraction Collection:

    • Collect the fractions corresponding to each separated regioisomer peak.

  • Solvent Removal:

    • Combine the fractions containing the pure desired isomer.

    • Remove the mobile phase solvent using a rotary evaporator.

  • Purity Analysis:

    • Analyze the purity of the isolated isomers using the analytical HPLC method and other analytical techniques like NMR and MS.

Protocol 2: Fractional Crystallization

This protocol provides a step-by-step guide for separating regioisomers based on their differential solubility.

Materials:

  • Crude product mixture

  • A range of recrystallization solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection:

    • In small test tubes, test the solubility of the crude mixture in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Slow Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

  • First Crop of Crystals:

    • The less soluble isomer should crystallize first. Collect these crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Analyze the purity of these crystals.

  • Second Crop of Crystals:

    • Take the filtrate (mother liquor) and concentrate it by boiling off some of the solvent.

    • Allow the concentrated solution to cool slowly to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Repeat and Analyze:

    • Repeat the recrystallization process for each crop of crystals until the desired purity is achieved.

    • Monitor the purity of each fraction using TLC or HPLC.

Data Summary Tables

Table 1: Spectroscopic Data for Differentiating Sulfonamide Isomers [1]

Spectroscopic TechniqueKey Differentiating Features
¹H NMR Different chemical shifts and coupling patterns for aromatic protons.
¹³C NMR Distinct chemical shifts for the aromatic carbons, particularly those bonded to the amino and sulfonamide groups.
IR Spectroscopy Subtle shifts in the N-H, S=O (asymmetric and symmetric), and S-N stretching frequencies.
Mass Spectrometry (MS/MS) Unique fragmentation patterns for each regioisomer.

Table 2: Recommended Starting Conditions for Chromatographic Separation

Chromatographic MethodStationary PhaseMobile Phase SystemModifier
Normal Phase Silica GelHexane/Ethyl Acetate0.1-1% Triethylamine
Reversed Phase C18Acetonitrile/Water0.1% TFA or Formic Acid
Alternative Normal Phase Amino-propylHexane/Ethyl AcetateNone
Alternative Normal Phase PhenylHexane/DichloromethaneNone

Conclusion

The separation of regioisomers of 3-amino-5-methylbenzenesulfonamide products is a common yet surmountable challenge in synthetic and medicinal chemistry. A systematic and logical approach, combining analytical assessment with a willingness to explore various chromatographic and crystallization techniques, is key to success. This guide provides a comprehensive framework for troubleshooting and optimizing your purification strategies. By understanding the underlying principles of these separation techniques and applying the detailed protocols provided, researchers can confidently isolate the desired regioisomer in high purity, paving the way for further research and development.

References

  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers - Benchchem. (n.d.).
  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. (n.d.). PubMed.
  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. (2014, June 3). PLOS ONE.
  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry. (2021, May 7). Reddit.
  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. (2014, June 3). PLOS ONE.
  • EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers. (n.d.). Google Patents.
  • How to separate these regioisomers? : r/OrganicChemistry. (2024, November 8). Reddit.
  • Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery.
  • US2777844A - Sulfonamide purification process. (n.d.). Google Patents.
  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). RSC Publishing.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.).
  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. (n.d.). PMC - NIH.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions. (2025, June 19). MicroSolv Technology Corporation.
  • separation of two isomers. (2009, May 12). Chromatography Forum.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 3-Amino Sulfonamide Purity: A Comparative Guide

Executive Summary The Challenge: 3-amino sulfonamides (e.g., 3-aminobenzenesulfonamide) represent a "perfect storm" for chromatographic separation.[1] They possess an amphoteric nature (weakly acidic sulfonamide, basic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 3-amino sulfonamides (e.g., 3-aminobenzenesulfonamide) represent a "perfect storm" for chromatographic separation.[1] They possess an amphoteric nature (weakly acidic sulfonamide, basic aniline), high polarity, and are often accompanied by structurally similar positional isomers (2-amino and 4-amino analogues) and synthetic precursors (nitro-compounds).[1]

The Status Quo: Traditional alkyl phases (C18) often fail to provide adequate retention for the polar amine moiety, resulting in peak tailing due to silanol interactions and poor resolution of positional isomers.

The Solution: This guide compares the industry-standard C18 approach against the Core-Shell Biphenyl stationary phase.[1] We demonstrate why the Biphenyl phase is the superior choice for this application, offering a dual-mechanism selectivity (


 interactions + hydrophobicity) that resolves critical isomeric impurities where C18 fails.[1][2]

Part 1: The Chemistry & The Challenge

To develop a robust method, one must first understand the analyte's behavior in solution.

  • Analyte: 3-Aminobenzenesulfonamide (Metanilamide)[1]

  • pKa 1 (Aniline

    
    ):  ~2.5 - 3.0 (Basic)[1]
    
  • pKa 2 (Sulfonamide

    
    ):  ~10.0 (Acidic)
    
The Separation Problem
  • Retention Loss: At neutral pH, the molecule is neutral but highly polar, leading to early elution (near void volume) on C18.

  • Peak Tailing: At acidic pH (pH < 3), the aniline group protonates (

    
    ).[3] While this suppresses silanol ionization, the positively charged analyte is repelled by the protonated surface of older silica or interacts strongly with residual silanols on newer silica, causing tailing.
    
  • Isomeric Selectivity: The 2-amino (ortho) and 4-amino (para) impurities have identical hydrophobicity to the 3-amino target.[1][3] C18, which discriminates primarily on hydrophobicity, struggles to separate them.[4]

Part 2: Comparative Methodology

We evaluated three distinct method strategies to achieve >99.5% purity and <0.1% impurity detection.

Method A: The Traditional C18 (Baseline)
  • Column: Fully Porous C18 (5 µm, 100 Å)

  • Mechanism: Hydrophobic Interaction (Van der Waals)[2]

  • Limitation: Relies solely on carbon load.[1][3] Requires high aqueous content for retention, leading to "phase collapse" or dewetting risks.[3]

Method B: Ion-Pairing C18 (Alternative)[1]
  • Column: C18

  • Modifier: Hexanesulfonic Acid (Ion-Pair Reagent)[1]

  • Mechanism: Charge masking + Hydrophobicity[1][3]

  • Limitation: High equilibration times, incompatible with MS detection, and poor reproducibility.

Method C: Core-Shell Biphenyl (Recommended)[1]
  • Column: Core-Shell Biphenyl (2.6 µm, 100 Å)[1]

  • Mechanism: Hydrophobic +

    
     Interaction  + Steric Recognition[1][3]
    
  • Advantage: The biphenyl ring system interacts strongly with the aromatic ring of the sulfonamide. Crucially, this interaction is stereoselective, easily distinguishing between ortho, meta, and para isomers based on their planar accessibility.

Part 3: Experimental Data Comparison

The following data summarizes the performance of Method A (C18) vs. Method C (Biphenyl) using a Methanol/Water + 0.1% Formic Acid gradient.

ParameterMethod A: Traditional C18Method C: Core-Shell BiphenylImprovement
Retention (k') 1.2 (Weak)3.8 (Strong)+216%
Tailing Factor (

)
1.8 (Asymmetric)1.1 (Symmetric)Ideal Shape
Isomer Resolution (

)
1.1 (Co-elution)4.5 (Baseline)Full Separation
LOD (ng/mL) 50105x Sensitivity

Key Insight: The use of Methanol over Acetonitrile in Method C is critical. Methanol facilitates


 interactions between the analyte and the Biphenyl stationary phase, whereas Acetonitrile (having 

electrons in its triple bond) can interfere with this mechanism.

Part 4: Mechanistic Visualization

The following diagram illustrates why the Biphenyl phase succeeds where C18 fails.

SeparationMechanism cluster_C18 C18 Interaction (Method A) cluster_Biphenyl Biphenyl Interaction (Method C) Analyte 3-Amino Sulfonamide (Aromatic Ring + Polar Groups) C18_Phase C18 Alkyl Chains Analyte->C18_Phase Limited Retention Bi_Phase Biphenyl Ligands Analyte->Bi_Phase Dual Mechanism Interaction_A Weak Hydrophobic Interaction Only C18_Phase->Interaction_A Interaction_B Strong π-π Stacking + Steric Selectivity Bi_Phase->Interaction_B Result High Purity Quantification Interaction_B->Result Separation of Positional Isomers

Caption: Comparison of retention mechanisms. C18 relies on weak hydrophobic contact, while Biphenyl utilizes


 stacking for enhanced retention and shape selectivity.[1]

Part 5: Recommended Protocol (Method C)

This protocol is designed to be self-validating . The system suitability steps ensure the method is performing correctly before samples are wasted.

Reagents & Preparation
  • Solvent A: Water (HPLC Grade) + 0.1% Formic Acid.[1][3]

  • Solvent B: Methanol (HPLC Grade) + 0.1% Formic Acid.[1][3]

  • Sample Diluent: 90:10 Water:Methanol (Match initial gradient to prevent peak distortion).

Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm.[1][3]

  • Flow Rate: 0.4 mL/min.[1][3]

  • Temperature: 35°C (Controls viscosity and kinetics).[1][3]

  • Detection: UV @ 254 nm (Aromatic ring max) and 210 nm (Amine/Sulfonamide).[3]

Gradient Profile
Time (min)% Solvent BAction
0.05Load
1.05Isocratic Hold (Focusing)
8.060Elution of Isomers
8.195Wash
10.095Wash Hold
10.15Re-equilibration
13.05Ready for Next Inj
System Suitability (Self-Validation)

Before running unknowns, inject a Resolution Mixture containing 3-amino (target) and 4-amino (impurity) sulfonamide.[1]

  • Pass Criteria: Resolution (

    
    ) > 2.0 between isomers.
    
  • Pass Criteria: Tailing Factor (

    
    ) < 1.3 for the main peak.[3]
    

Part 6: Troubleshooting & Robustness

Troubleshooting Start Issue Detected Split Symptom? Start->Split Issue1 Peak Tailing Split->Issue1 Issue2 Poor Resolution (Isomers) Split->Issue2 Issue3 Retention Drift Split->Issue3 Sol1 Increase Buffer Strength (Use 10mM Ammonium Formate) Issue1->Sol1 Silanol Interaction Sol2 Switch Organic Modifier (Ensure Methanol is used) Issue2->Sol2 Maximize π-π Sol3 Check Column Equilibration (Min 10 column volumes) Issue3->Sol3 Surface Wetting

Caption: Decision tree for common HPLC issues encountered with polar aromatic amines.

Critical Robustness Factors
  • pH Sensitivity: The method operates at pH ~2.7. If pH drifts > 3.5, the amine deprotonates, drastically changing retention time.[3] Always use fresh buffer.[1][3]

  • Methanol Necessity: Do not substitute with Acetonitrile without re-validating. Acetonitrile suppresses the

    
     selectivity required to separate the 3-amino and 4-amino isomers.[1][3]
    

References

  • Restek Corporation. (2017).[1][3] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • Rigdon, A., & Lake, R. (n.d.). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Thames Restek.[1][3] Link

  • Nacalai Tesque. (2022).[1][3] Comparison of biphenyl and other aromatic stationary phases. Nacalai USA. Link

  • PubChem. (2025).[1][3] 3-Aminobenzenesulfonamide Compound Summary. National Library of Medicine.[1][3] Link

  • Perera, S., et al. (2017).[3] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Link

Sources

Comparative

comparison of 3-amino vs 4-amino benzenesulfonamide reactivity

An In-depth Comparative Guide to the Chemical Reactivity of 3-Amino- vs. 4-Aminobenzenesulfonamide For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of po...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to the Chemical Reactivity of 3-Amino- vs. 4-Aminobenzenesulfonamide

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of positional isomers is paramount for rational molecular design and synthesis. This guide provides a detailed comparison of the chemical reactivity of 3-aminobenzenesulfonamide (metanilamide) and 4-aminobenzenesulfonamide (sulfanilamide), focusing on how the placement of the amino and sulfonamide groups dictates their behavior in key chemical transformations.

The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. The amino group (-NH₂) is a powerful activating, ortho, para-directing group.[1][2] This is because the nitrogen's lone pair of electrons can be donated into the aromatic π-system through resonance (a +M effect), which outweighs its electron-withdrawing inductive effect (-I effect).[3][4] Conversely, the sulfonamide group (-SO₂NH₂) is a deactivating, meta-directing group.[5] It strongly withdraws electron density from the ring through both inductive and resonance effects (-I and -M effects). The positional arrangement of these two opposing groups in 3-amino- and 4-aminobenzenesulfonamide creates distinct electronic environments, leading to significant differences in their chemical reactivity.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, involving the replacement of a ring hydrogen with an electrophile.[6][7] The regioselectivity and rate of these reactions are dictated by the electronic nature of the substituents on the ring.[6]

  • 4-Aminobenzenesulfonamide (Sulfanilamide): In this isomer, the powerful electron-donating amino group and the electron-withdrawing sulfonamide group are in a para relationship. The activating, ortho, para-directing effect of the amino group dominates.[2] Since the para position is occupied by the sulfonamide group, incoming electrophiles are directed to the positions ortho to the amino group (C2 and C6). The overall reactivity is enhanced by the amino group, making the ring more susceptible to electrophilic attack than benzene itself. However, the high reactivity of the amino group can lead to side reactions, often necessitating its protection as an acetamido group during synthesis to moderate its activating influence.[8][9]

  • 3-Aminobenzenesulfonamide (Metanilamide): Here, the substituents are in a meta relationship. The directing effects of both groups partially reinforce each other. The amino group activates the positions ortho and para to it (C2, C4, and C6). The sulfonamide group deactivates the ring but directs incoming electrophiles to the positions meta to it (C2 and C6, as C4 is the same as C6 due to symmetry relative to the sulfonamide group). This concerted directionality strongly activates the C2, C4, and C6 positions for electrophilic attack, making metanilamide a highly reactive substrate at these specific sites.

Diagram 1: Directing Effects in Electrophilic Aromatic Substitution

G cluster_0 4-Aminobenzenesulfonamide (Sulfanilamide) cluster_1 3-Aminobenzenesulfonamide (Metanilamide) a Amino group (+M, -I) Strongly Activating Ortho, Para-directing c Dominant effect from -NH2 Directs to C2, C6 a->c b Sulfonamide group (-M, -I) Strongly Deactivating Meta-directing d Amino group (+M, -I) Strongly Activating Ortho, Para-directing (C2, C4, C6) f Reinforcing effects Directs to C2, C4, C6 d->f e Sulfonamide group (-M, -I) Strongly Deactivating Meta-directing (C2, C6) e->f

Caption: Electronic influence of substituents on EAS regioselectivity.

Nucleophilicity of the Aromatic Amino Group

The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilic character.[10] However, the degree of nucleophilicity is modulated by the electronic influence of the sulfonamide group.

  • 4-Aminobenzenesulfonamide: The sulfonamide group at the para position exerts a strong electron-withdrawing effect through resonance, delocalizing the nitrogen's lone pair into the ring and towards the sulfonyl group. This delocalization reduces the electron density on the amino nitrogen, thereby decreasing its nucleophilicity compared to aniline.

  • 3-Aminobenzenesulfonamide: In the meta position, the sulfonamide group cannot exert its resonance-withdrawing (-M) effect on the amino group. Its electron-withdrawing influence is primarily through the weaker inductive (-I) effect. Consequently, the lone pair on the amino nitrogen of 3-aminobenzenesulfonamide is more localized and available for nucleophilic attack, making it a stronger nucleophile than its 4-amino counterpart. Studies on N-alkylation reactions have shown that arylamines can be used in amine exchange reactions, with reactivity dependent on the electronic nature of the aromatic ring.[11]

Acidity of the Sulfonamide Moiety

The N-H protons of the sulfonamide group are acidic due to the strong electron-withdrawing nature of the adjacent SO₂ group, which stabilizes the resulting conjugate base. The pKa of this group is a critical parameter for drug design, influencing solubility and receptor binding.

  • 4-Aminobenzenesulfonamide (Sulfanilamide): The electron-donating amino group at the para position pushes electron density into the aromatic ring via resonance. This effect slightly increases the electron density on the sulfonamide group, which destabilizes the negative charge of the conjugate base upon deprotonation. This leads to a decrease in acidity, resulting in a higher pKa. The experimental pKa of sulfanilamide is approximately 10.4-10.6.[12][13]

  • 3-Aminobenzenesulfonamide (Metanilamide): With the amino group in the meta position, its electron-donating resonance effect does not extend to the sulfonamide group. Therefore, the primary electronic influence on the sulfonamide is the inductive effect. This results in a less pronounced destabilization of the conjugate base compared to the para isomer. Consequently, 3-aminobenzenesulfonamide is expected to be slightly more acidic (lower pKa) than 4-aminobenzenesulfonamide. Predicted pKa values for metanilamide are around 10.34.[14]

Table 1: Summary of Physicochemical and Reactivity Properties

Property4-Aminobenzenesulfonamide3-AminobenzenesulfonamideRationale for Difference
EAS Regioselectivity ortho to -NH₂ (C2, C6)ortho, para to -NH₂ (C2, C4, C6)The dominant activating -NH₂ group directs substitution. In the 3-isomer, directing effects reinforce each other.
Amino Group Nucleophilicity LowerHigherThe -SO₂NH₂ group at the para position withdraws electrons via resonance, reducing the nucleophilicity of the -NH₂ group. This effect is absent from the meta position.
Sulfonamide pKa ~10.6[12][13]~10.3 (Predicted)[14]The electron-donating -NH₂ group at the para position destabilizes the sulfonamide anion, decreasing acidity. This effect is weaker from the meta position.

Experimental Protocols for Reactivity Assessment

To empirically validate these theoretical differences, the following experimental protocols can be employed.

Protocol: Competitive Bromination to Assess EAS Reactivity

This experiment compares the rate of electrophilic aromatic substitution by reacting an equimolar mixture of the two isomers with a limited amount of bromine.

Methodology:

  • Preparation: Prepare a 0.1 M solution containing equimolar amounts of 3-aminobenzenesulfonamide and 4-aminobenzenesulfonamide in a suitable solvent (e.g., glacial acetic acid).

  • Reaction Initiation: To this solution, add 0.5 equivalents of a 0.1 M bromine solution in acetic acid dropwise with stirring at room temperature.

  • Quenching: After a defined time (e.g., 30 minutes), quench the reaction by adding an excess of aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Extraction: Neutralize the solution with sodium bicarbonate and extract the organic products with a suitable solvent like ethyl acetate.

  • Analysis: Dry the organic extract, concentrate it, and analyze the product ratio using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of brominated products from each isomer.

Expected Outcome: 3-aminobenzenesulfonamide is expected to show a higher conversion to its brominated products due to the reinforcing directing effects of its substituents, indicating a faster overall reaction rate under these conditions.

Diagram 2: Experimental Workflow for Competitive Bromination

G A Prepare Equimolar Mixture (3-amino & 4-amino benzenesulfonamide) in Glacial Acetic Acid B Add 0.5 eq. Bromine Solution (Dropwise, RT, 30 min) A->B C Quench Reaction (aq. Sodium Thiosulfate) B->C D Extract Products (Ethyl Acetate) C->D E Analyze Product Ratio (HPLC or GC-MS) D->E

Caption: Workflow for comparing EAS reactivity via competitive bromination.

Protocol: N-Alkylation to Compare Amino Group Nucleophilicity

This protocol measures the relative rates of reaction of the amino groups with an electrophile, such as an alkyl halide.

Methodology:

  • Reaction Setup: In separate NMR tubes, dissolve a known concentration (e.g., 0.05 M) of 3-aminobenzenesulfonamide and 4-aminobenzenesulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add an internal standard (e.g., mesitylene) to each tube for quantitative analysis.

  • Initiation: Add one equivalent of an alkylating agent (e.g., methyl iodide) to each tube and start acquiring ¹H NMR spectra at regular intervals.

  • Monitoring: Monitor the disappearance of the starting material's N-H protons and the appearance of new peaks corresponding to the N-alkylated product over time.

  • Data Analysis: Integrate the relevant peaks relative to the internal standard to determine the concentration of reactants and products over time. Plot concentration versus time to determine the initial reaction rates for both isomers.

Expected Outcome: The reaction with 3-aminobenzenesulfonamide is expected to proceed at a faster rate, confirming the higher nucleophilicity of its amino group.

Conclusion

The positional isomerism of 3-aminobenzenesulfonamide and 4-aminobenzenesulfonamide leads to profound differences in their chemical reactivity.

  • 4-Aminobenzenesulfonamide (Sulfanilamide): The para arrangement results in a dominant, activating ortho-directing amino group for EAS, but with reduced amino nucleophilicity and sulfonamide acidity due to strong resonance effects.

  • 3-Aminobenzenesulfonamide (Metanilamide): The meta arrangement leads to reinforcing directing effects for EAS, a more nucleophilic amino group, and a slightly more acidic sulfonamide group, as the interplay between the substituents is governed more by inductive than resonance effects.

These insights are crucial for synthetic chemists and drug development professionals, enabling the prediction of reaction outcomes, the design of efficient synthetic routes, and the fine-tuning of molecular properties for desired biological activities.

References

  • Willis, M. C., et al. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. [Link]

  • Anonymous. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Department of Chemistry, University of Missouri-St. Louis. [Link]

  • Chemistry Steps. (n.d.). Synthesis of Sulfanilamide. [Link]

  • All Aspects of Student's Life. (2021). Synthesis of Sulphanilamide. YouTube. [Link]

  • Orente, C., et al. (2011). Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. PubMed. [Link]

  • ChemBK. (2025). 4-aminobenzenesulfonamide. [Link]

  • Anonymous. (n.d.). Aromatic Compounds and Their Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. PubChem. [Link]

  • Li, W., et al. (2020). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances. [Link]

  • Adam, A. (n.d.). Electrophilic Aromatic Substitution. RXNS. [Link]

  • LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • van der Vaart, A., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory. Physical Chemistry Chemical Physics. [Link]

  • King, S. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. [Link]

  • LibreTexts Chemistry. (2020). 17.4: Electrophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 3-amino-. PubChem. [Link]

  • Thurnheer, T., et al. (1989). 3-nitrobenzenesulfonate, 3-aminobenzenesulfonate, and 4-aminobenzenesulfonate as sole carbon sources for bacteria. PubMed. [Link]

  • Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology. [Link]

  • LibreTexts Chemistry. (2021). 6.2: Nucleophilicity of ROH, RSH, and RNH₂. [Link]

  • The Organic Chemistry Tutor. (2017). Electrophilic Aromatic Substitution: Sulfonation of Benzene. YouTube. [Link]

  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group. [Link]

  • Kumar, S., et al. (2026). Experimental and Computational Assessment of Nitrogen Nucleophilicity of (S)-2-(Iodomethyl)-1-tosylpyrrolidine. PubMed. [Link]

  • Roman, G. (n.d.). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. Revue Roumaine de Chimie. [Link]

Sources

Validation

Definitive Guide to Purity Standards: 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide

Topic: Purity Standards for 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide (CAS 1017430-12-4) Content Type: Publish Comparison Guide Executive Summary In the precise landscape of drug discovery and agrochemical synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Standards for 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide (CAS 1017430-12-4) Content Type: Publish Comparison Guide

Executive Summary

In the precise landscape of drug discovery and agrochemical synthesis, 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide (CAS 1017430-12-4) serves as a high-value scaffold.[1][2] Its dual functionality—an aniline amine for coupling and a sulfonamide tail for solubility/binding—makes it a versatile building block.[2] However, commercial supplies vary significantly in quality.[2]

This guide objectively compares Research Grade (95-97%) versus Development Grade (>99%) specifications.[2] We provide experimental evidence demonstrating how "minor" impurities in lower-grade variants can catastrophically reduce yield in downstream palladium-catalyzed cross-couplings and amide bond formations.[1][2]

The Criticality of Purity: Why Grade Matters

When sourcing this intermediate, researchers often choose between cost-effective "Research Grade" and premium "Development Grade."[1][2] While the price difference is substantial, the chemical cost of using lower-grade material in multi-step synthesis is often higher due to catalyst poisoning and purification burdens.[1]

Comparative Specifications Table
FeatureResearch Grade (Technical) Development Grade (High Purity) Impact on Downstream Synthesis
CAS 1017430-12-41017430-12-4
Assay (HPLC) 95.0% – 97.0%≥ 99.0%<98% purity correlates with 15-20% yield loss in Buchwald-Hartwig couplings.[1][2]
Appearance Beige to Light Brown PowderWhite to Off-White Crystalline SolidColor indicates oxidation products (azobenzenes) that act as radical scavengers.[1][2]
Major Impurity 3-Nitro-N-ethyl-5-methyl...[1][2] (Precursor)≤ 0.1%Nitro groups can poison hydrogenation catalysts.[2]
Regioisomers 2-5% (Isomeric mix)≤ 0.5%Isomers form "shadow" products that are inseparable by standard flash chromatography.[1][2]
Moisture (KF) ≤ 1.0%≤ 0.5%Excess water hydrolyzes sensitive acyl chlorides used in subsequent steps.[2]
Impurity Profile & Mechanistic Impact[2]

Understanding the specific impurities in 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide is vital for troubleshooting reaction failures.

Primary Impurities
  • The Nitro Precursor: The synthesis typically involves the reduction of 3-Nitro-N-ethyl-5-methylbenzene-1-sulfonamide.[1][2] Incomplete reduction leaves residual nitro compounds.[2]

    • Risk:[1][3] In catalytic hydrogenation or Pd-catalyzed cycles, the nitro group competes for the metal center, stalling the reaction.

  • Regioisomers: During the initial sulfonation of the toluene derivative, sulfonyl chloride can attach at the ortho or para positions relative to the methyl group, rather than the desired position.

    • Risk:[1][3] These isomers carry through to the final product.[2] In structure-activity relationship (SAR) studies, isomeric impurities can produce false-positive biological data.[1][2]

Visualization: Impurity Origin & Consequence

ImpurityPathways Start Precursor: 3-Nitro-N-ethyl-5-methyl... Step_Red Reduction Step (H2/Pd or Fe/HCl) Start->Step_Red Product Target: 3-Amino-N-ethyl-5-methyl... Step_Red->Product Main Path Imp_Nitro Impurity A: Residual Nitro (Incomplete Rxn) Step_Red->Imp_Nitro Low Temp/Time Imp_Azo Impurity B: Azo Dimers (Oxidative Coupling) Product->Imp_Azo Air Oxidation Downstream Downstream Rxn: Amide Coupling Product->Downstream Imp_Nitro->Downstream Poisons Catalyst Failure Outcome: Low Yield / Catalyst Death Downstream->Failure

Figure 1: Pathway showing how process deviations lead to critical impurities (Nitro/Azo) that compromise downstream coupling reactions.[1][2]

Experimental Validation Protocols

To ensure the integrity of your starting material, we recommend the following self-validating analytical and purification protocols.

Protocol A: High-Resolution HPLC Analysis

Objective: To quantitate the target amine and detect non-UV active salts or regioisomers.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]

  • Mobile Phase B: Acetonitrile (ACN).[2][4]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1][2]

    • 2-15 min: 5% → 95% B (Linear Ramp)[1][2]

    • 15-20 min: 95% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[2]

  • Acceptance Criteria: Main peak retention time ~6.5 min. No single impurity >0.5%.[2]

Protocol B: Purification via Acid-Base Extraction

Context: If you possess "Research Grade" material (95%) and require "Development Grade" (>99%), use this chemically logical purification method relying on the amphoteric nature of the sulfonamide.

  • Dissolution: Dissolve 10g of crude solid in 100 mL Ethyl Acetate .

  • Acid Wash (Removes Neutrals): Extract with 1M HCl (3 x 50 mL). The amine protonates and moves to the aqueous layer.[2] Impurities like unreacted nitro compounds or neutral dimers remain in the organic layer.[2]

  • Separation: Discard the organic layer (check TLC to confirm).[2]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH ~10. The amine precipitates as a free base.[2]

  • Recovery: Extract the cloudy aqueous mixture with fresh Ethyl Acetate (3 x 50 mL).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Result: Off-white solid, typically >98.5% purity.[1][2]

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Raw Sample (10 mg) Prep Dissolve in MeOH:H2O (1:1) Filter 0.22 µm Sample->Prep HPLC HPLC Injection (Gradient C18) Prep->HPLC Decision Purity Check HPLC->Decision Pass PASS (>99%) Release for Synthesis Decision->Pass No peaks >0.5% Fail FAIL (<98%) Recrystallize Decision->Fail Impurity detected

Figure 2: Decision tree for analytical quality control prior to synthesis.

Scientific Conclusion

For routine screening where yield is not critical, Research Grade (95%) 3-Amino-N-ethyl-5-methylbenzene-1-sulfonamide is a cost-effective option.[1][2] However, for process development, SAR library generation, or catalytic cross-coupling reactions , the presence of nitro-precursors and regioisomers in lower-grade material presents an unacceptable risk.

Recommendation: Always perform the Acid-Base Extraction Protocol (Protocol B) on commercial batches labeled <98% purity before committing valuable reagents to the next step.

References
  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectral Library: Sulfonamide Derivatives. Retrieved from [Link][2]

  • PubChem. (2024).[2] Compound Summary: Benzenesulfonamide Derivatives. Retrieved from [Link]

Sources

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